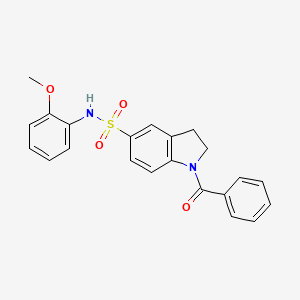
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as HQTB, is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. HQTB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to modulate the expression of various genes involved in inflammation and oxidative stress, suggesting that it may act by regulating these processes.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress in cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been found to inhibit the expression of inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for use in cancer therapy.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been found to exhibit low toxicity in vitro, making it a potentially safe compound for use in animal studies. However, there are also limitations to using N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
Future Directions
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to exhibit neuroprotective effects in vitro, and further studies are needed to determine its efficacy in animal models. Another area of interest is its potential use as an antimicrobial agent. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to inhibit the growth of certain bacteria and fungi, and further studies are needed to determine its efficacy against a wider range of pathogens. Finally, there is a need for further studies to elucidate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide and to determine its efficacy in vivo.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-formylquinoline and o-toluidine. The resulting intermediate is then reacted with benzoyl chloride to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. This method has been optimized to yield high purity and high yield of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in treating diseases such as Alzheimer's, Parkinson's, and cancer. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
properties
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-9-5-8-14-22(17)26(24(28)18-10-3-2-4-11-18)16-20-15-19-12-6-7-13-21(19)25-23(20)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHPRQAWDHJYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)






![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)
